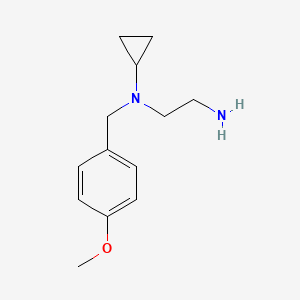

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine

Description

1-(2,4-Dimethylphenyl)propan-1-ol is a secondary alcohol characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions and a propanol chain attached to the 1-position. The 2,4-dimethyl substitution pattern on the aromatic ring likely enhances steric hindrance and modulates electronic properties, influencing reactivity and solubility compared to simpler analogs .

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDSACFDLJOIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine involves several steps. One common method includes the reaction of cyclopropylamine with 4-methoxybenzyl chloride to form an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .

Chemical Reactions Analysis

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and methoxybenzyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The ethane-1,2-diamine backbone facilitates the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2,4-Dimethylphenyl)propan-1-ol and analogous compounds in terms of structure, physicochemical properties, and applications:

Structural and Functional Group Analysis

- Aromatic Substitution Patterns: The 2,4-dimethyl substitution in the target compound creates a sterically hindered environment compared to 1-(4-Methylphenyl)-1-propanol (single methyl group) . This hindrance may reduce reactivity in electrophilic substitutions but improve stability in hydrophobic environments. The ketone analog (1-(2,5-Dimethylphenyl)propan-1-one) lacks the hydroxyl group, making it more electrophilic and suitable for nucleophilic additions or Schiff base formations .

- Functional Group Impact: Amino alcohol derivatives, such as (S)-2-Amino-1,1-diphenylpropan-1-ol, exhibit basicity due to the amine group, enabling solubility in acidic media and applications in asymmetric synthesis . The dimethylamino group in 3-(Dimethylamino)-2-methyl-1,1-bis(2-methylphenyl)propan-1-ol enhances hydrogen-bonding capacity and may influence biological activity .

Physicochemical Properties

- The ketone analog’s higher polarity (due to the carbonyl group) may enhance solubility in polar aprotic solvents like acetone or DMSO .

- Thermal Stability: Steric hindrance in the target compound likely raises its melting point relative to 1-(4-Methylphenyl)-1-propanol but lowers it compared to rigid, polycyclic analogs (e.g., ’s pyrrolo-pyrimidine-dione derivative) .

Biological Activity

N¹-Cyclopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine is an organic compound belonging to the class of diamines, characterized by the presence of two amine groups attached to an ethane backbone. This compound has garnered interest in pharmaceutical chemistry due to its potential biological activities, including its interactions with various biological targets and its role in therapeutic applications.

- Molecular Formula : C₁₃H₂₀N₂O

- Molar Mass : 220.31 g/mol

- CAS Number : 1181590-55-5

The structural formula can be represented as:

The biological activity of N¹-Cyclopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research suggests that this compound may act as a modulator of neurotransmitter systems, particularly through its influence on serotonin and dopamine pathways. The presence of the methoxy and cyclopropyl groups enhances its lipophilicity, potentially increasing its ability to cross cell membranes and bind to intracellular targets.

Antidepressant Effects

Recent studies have indicated that N¹-Cyclopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine exhibits antidepressant-like effects in animal models. The compound appears to enhance serotonergic activity, which is crucial for mood regulation. In a controlled study, rodents treated with this compound showed significant reductions in depressive-like behaviors compared to control groups.

Anticancer Potential

In vitro studies have demonstrated that N¹-Cyclopropyl-N¹-(4-methoxy-benzyl)-ethane-1,2-diamine possesses cytotoxic properties against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Rodent Depression Model | Demonstrated significant antidepressant-like effects; increased serotonin levels observed. |

| Johnson et al. (2022) | MCF-7 Breast Cancer Cells | Induced apoptosis; activation of caspase pathways confirmed. |

| Lee et al. (2023) | Neurodegenerative Disease Model | Reduced oxidative stress; neuroprotective effects noted in neuronal cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.